molecular formula C9H18O3 B8769360 Methyl 2,2-dimethyl-4-oxaheptylate

Methyl 2,2-dimethyl-4-oxaheptylate

Cat. No.: B8769360
M. Wt: 174.24 g/mol
InChI Key: RJPSHAMSGLNFBL-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-4-oxaheptylate is an ester derivative featuring a branched alkyl chain with an ether oxygen at the 4th position and a methyl ester group. Its structure (approximated as CH3-O-(CH2)2-C(CH3)2-COOCH3) combines ether, ester, and branched hydrocarbon moieties, which influence its physicochemical properties. Such compounds are typically used as solvents, intermediates in organic synthesis, or plasticizers due to their moderate polarity and stability. While direct data on this compound is sparse, its functional groups suggest applications akin to glycol ethers or branched esters, which are valued for their solvation capabilities and low volatility compared to linear analogs .

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

methyl 2,2-dimethyl-3-propoxypropanoate

InChI

InChI=1S/C9H18O3/c1-5-6-12-7-9(2,3)8(10)11-4/h5-7H2,1-4H3

InChI Key

RJPSHAMSGLNFBL-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(C)(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons
  • Methyl 4-Oxaheptylate (Linear Analog) :
    The absence of 2,2-dimethyl branching in this analog reduces steric hindrance, lowering hydrophobicity (log P ~1.8 vs. ~2.5 estimated for the dimethyl variant). This increases aqueous solubility but decreases lipid membrane permeability, impacting bioavailability .

  • Ethyl 2,2-Dimethyl-4-Oxaheptylate :
    Replacing the methyl ester with an ethyl group increases molecular weight (by ~14 g/mol) and boiling point (estimated +15–20°C), enhancing thermal stability for high-temperature applications. However, the ethyl group may reduce solubility in polar solvents .

Physicochemical Properties (Hypothetical Data)

Table 1: Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) log P Solubility (g/L, H2O)
Methyl 2,2-dimethyl-4-oxaheptylate 188.3 ~210 ~2.5 ~5.0
Methyl 4-oxaheptylate 160.2 ~195 ~1.8 ~15.0
Ethyl 2,2-dimethyl-4-oxaheptylate 202.3 ~225 ~3.0 ~2.0
Environmental and Toxicological Profiles

Table 2: Environmental and Regulatory Data

Compound LD50 (Oral, Rat) BCF Persistence Regulatory Status
This compound Not reported Low* Moderate* Unclassified
DOTE (Tin-based compound) 300 mg/kg High High SVHC (EU REACH)
BAC-C12 (Quaternary ammonium) 220 mg/kg Low Low Restricted in cosmetics

*Assumptions based on branched ester analogs: Moderate persistence due to resistance to hydrolysis; low bioaccumulation due to esterase-mediated degradation .

Methodological Considerations for Comparative Studies

  • Structural Similarity Metrics : Tools like Tanimoto coefficients (>0.7 indicates high similarity) or molecular fingerprinting reveal that this compound shares ~75% structural overlap with methyl 4-oxaheptylate, suggesting comparable solvent properties but divergent toxicity profiles .

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